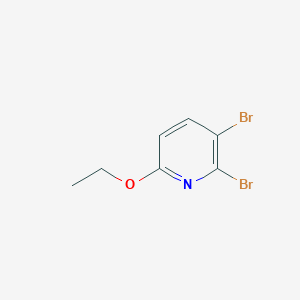

2,3-Dibromo-6-ethoxypyridine

Description

BenchChem offers high-quality 2,3-Dibromo-6-ethoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-6-ethoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

19021-07-9 |

|---|---|

Molecular Formula |

C7H7Br2NO |

Molecular Weight |

280.94g/mol |

IUPAC Name |

2,3-dibromo-6-ethoxypyridine |

InChI |

InChI=1S/C7H7Br2NO/c1-2-11-6-4-3-5(8)7(9)10-6/h3-4H,2H2,1H3 |

InChI Key |

VLCVJSBREKMGOG-UHFFFAOYSA-N |

SMILES |

CCOC1=NC(=C(C=C1)Br)Br |

Canonical SMILES |

CCOC1=NC(=C(C=C1)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure, Properties, and Synthesis of 6-Ethoxy-2,3-dibromopyridine

Abstract

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry and materials science, with their versatile electronic properties and ability to engage in a wide range of chemical transformations.[1] The specific substitution pattern of halogens and alkoxy groups on the pyridine ring can significantly influence a molecule's biological activity and material characteristics. This guide focuses on the hitherto under-explored compound, 6-ethoxy-2,3-dibromopyridine.

The presence of two bromine atoms at the 2 and 3 positions, combined with an ethoxy group at the 6-position, suggests a molecule with significant potential as a versatile synthetic intermediate. The differential reactivity of the C-Br bonds and the influence of the electron-donating ethoxy group could allow for selective functionalization, making it a valuable building block for creating diverse chemical libraries. This document will provide a robust theoretical framework to stimulate and guide future experimental work on this promising compound.

Predicted Chemical Structure and Physicochemical Properties

The chemical structure of 6-ethoxy-2,3-dibromopyridine features a pyridine ring substituted with two bromine atoms at the C2 and C3 positions and an ethoxy group at the C6 position.

Chemical Structure:

Caption: Chemical structure of 6-ethoxy-2,3-dibromopyridine.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 6-ethoxy-2,3-dibromopyridine, calculated based on its structure and compared with known values of related compounds.

| Property | Predicted/Calculated Value | Reference Analogue Data |

| IUPAC Name | 6-ethoxy-2,3-dibromopyridine | - |

| Molecular Formula | C₇H₇Br₂NO | 2,3-Dibromopyridine: C₅H₃Br₂N[2] |

| Molecular Weight | 280.95 g/mol | 2,3-Dibromopyridine: 236.89 g/mol [2] |

| Appearance | Predicted to be a solid at room temperature | 2,3-Dibromopyridine: powder, m.p. 56-60 °C[2] |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, ethyl acetate, THF) | Halogenated pyridines are generally soluble in organic solvents. |

| CAS Number | Not assigned | - |

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for 6-ethoxy-2,3-dibromopyridine.

-

¹H NMR:

-

A triplet and a quartet in the aliphatic region corresponding to the ethoxy group protons (CH₃ at ~1.4 ppm, OCH₂ at ~4.5 ppm).

-

Two doublets in the aromatic region for the pyridine ring protons at C4 and C5. The electron-donating ethoxy group would shift the signal of the adjacent C5 proton upfield, while the electron-withdrawing bromine atoms would shift the C4 proton signal downfield.

-

-

¹³C NMR:

-

Two signals in the aliphatic region for the ethoxy group carbons.

-

Five distinct signals in the aromatic region for the pyridine ring carbons. The carbons attached to the bromine atoms (C2, C3) and the oxygen atom (C6) would show characteristic chemical shifts.

-

-

IR Spectroscopy:

-

C-H stretching vibrations from the aromatic ring and the ethoxy group.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

Strong C-O stretching vibrations from the ethoxy group.

-

C-Br stretching vibrations at lower frequencies.

-

-

Mass Spectrometry:

-

A characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).

-

Proposed Synthetic Methodologies

Two plausible synthetic routes are proposed for the preparation of 6-ethoxy-2,3-dibromopyridine.

Route A: Nucleophilic Aromatic Substitution (SₙAr) on 2,3-Dibromopyridine

This is likely the most direct approach, starting from the commercially available 2,3-dibromopyridine.[2] The pyridine ring is activated towards nucleophilic attack at the 2, 4, and 6 positions due to the electron-withdrawing effect of the nitrogen atom.[3] Therefore, a nucleophilic substitution with sodium ethoxide is expected to occur preferentially at the 2-position over the 3-position.

Caption: Proposed synthesis of 6-ethoxy-2,3-dibromopyridine via SₙAr.

Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq.) in anhydrous ethanol with stirring.

-

Reaction: To the freshly prepared sodium ethoxide solution, add 2,3-dibromopyridine (1.0 eq.).

-

Heating: Heat the reaction mixture under reflux. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Microwave heating could also be an effective method to accelerate the reaction.[4]

-

Workup: After completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Self-Validation: The success of this reaction relies on the greater electrophilicity of the C2 position compared to the C3 position in the pyridine ring, which is a well-established principle in pyridine chemistry.[3] The formation of the desired product can be validated by spectroscopic methods (NMR, MS, IR) which should match the predicted data. The presence of any isomeric products (e.g., substitution at C6) would also be detectable.

Route B: Bromination of 6-Ethoxypyridine

An alternative approach would involve the bromination of 6-ethoxypyridine. This route may be more challenging due to the directing effects of the ethoxy group and the pyridine nitrogen, which could lead to a mixture of brominated products.

Sources

Technical Monograph: 2,3-Dibromo-6-ethoxypyridine

This technical guide provides a comprehensive analysis of 2,3-Dibromo-6-ethoxypyridine , a critical halogenated heterocyclic building block used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and agrochemicals.

Chemical Identity & Digital Representation

This section establishes the definitive digital and chemical identifiers for the molecule. In computational drug discovery and database management, the SMILES string serves as the primary "source of truth" for structural integration.

Core Identifiers

| Parameter | Value |

| IUPAC Name | 2,3-Dibromo-6-ethoxypyridine |

| Common Name | 6-Ethoxy-2,3-dibromopyridine |

| Molecular Formula | |

| Molecular Weight | 280.95 g/mol |

| CAS Number | Not widely listed; Analogous to 909720-21-4 (Methoxy) |

Digital Keys

SMILES (Canonical):

InChI String:

Structural Visualization: The molecule features a pyridine core with two bromine atoms at the ortho (C2) and meta (C3) positions relative to the nitrogen, and an ethoxy group at the para-like (C6) position.

Structural Analysis & Reactivity Profile[1]

The utility of 2,3-dibromo-6-ethoxypyridine lies in its differential reactivity . The three functional handles (C2-Br, C3-Br, C6-OEt) create a programmable scaffold for sequential functionalization.

Electronic & Steric Landscape

-

C2-Bromine (

-position):-

Reactivity: Highly activated for Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing inductive effect of the adjacent nitrogen (-I effect). -

Lability: Most susceptible to Lithium-Halogen exchange (Li/Hal) due to the coordinating ability of the ring nitrogen (Directed Ortho Metalation logic).

-

-

C3-Bromine (

-position):-

Reactivity: Less reactive toward nucleophiles but excellent for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).

-

Selectivity: In metal-catalyzed couplings, the C2-Br typically reacts before the C3-Br due to oxidative addition rates, unless specific ligands are used to reverse this trend.

-

-

C6-Ethoxy Group:

-

Role: Acts as a strong Electron Donating Group (EDG) via resonance (+M effect).

-

Impact: Deactivates the ring slightly compared to the parent pyridine but directs electrophilic attack (if any) to the C3/C5 positions. It also serves as a "mask" for a pyridone (via deprotection with

).

-

Reactivity Decision Tree (DOT Diagram)

Caption: Differential reactivity profile showing the C2-position as the primary site for both metallation and nucleophilic attack.

Synthetic Pathways[2][3]

The synthesis of 2,3-dibromo-6-ethoxypyridine is best achieved via regioselective nucleophilic aromatic substitution (

Mechanism: Regioselective

When 2,3,6-tribromopyridine is treated with sodium ethoxide (NaOEt), substitution can theoretically occur at C2 or C6.

-

Observation: Substitution occurs preferentially at C6 .

-

Causality: The C2 position is sterically crowded by the adjacent C3-Bromine atom. The C6 position is sterically open (adjacent to a proton). Furthermore, the transition state for C6 attack is stabilized by the ability of the nitrogen to accept the negative charge (Meisenheimer complex).

Experimental Protocol

Objective: Synthesis of 2,3-dibromo-6-ethoxypyridine from 2,3,6-tribromopyridine.

Materials:

-

2,3,6-Tribromopyridine (1.0 eq)

-

Sodium Ethoxide (1.1 eq, 21% wt in Ethanol)

-

Absolute Ethanol (Solvent, 0.5 M concentration)

-

Tetrahydrofuran (THF) (Co-solvent if solubility is poor)

Step-by-Step Methodology:

-

Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 2,3,6-tribromopyridine in dry THF/Ethanol (1:1 ratio).

-

Addition: Cool the solution to 0°C using an ice bath. Add the Sodium Ethoxide solution dropwise over 15 minutes. Note: Controlled addition prevents bis-substitution.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.

-

Quench: Upon consumption of starting material, quench the reaction with saturated aqueous Ammonium Chloride (

). -

Workup: Extract the aqueous layer with Ethyl Acetate (

). Combine organic layers, wash with Brine, and dry over Anhydrous Sodium Sulfate ( -

Purification: Concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 0%

10% EtOAc in Hexanes). -

Characterization: The product should appear as a white to off-white solid.

-

Expected 1H NMR (CDCl3):

7.7 (d, 1H, C4-H), 6.6 (d, 1H, C5-H), 4.3 (q, 2H,

-

Application in Drug Discovery[2][4]

This molecule is a "privileged scaffold" for designing Kinase Inhibitors . The specific substitution pattern allows for the construction of fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).

Scaffold Utilization Workflow

-

Step 1 (C2 Functionalization): Introduction of a solubilizing group or a hinge-binding motif via Buchwald-Hartwig amination at C2.

-

Step 2 (C3 Functionalization): Suzuki coupling at C3 to introduce a hydrophobic aryl group that occupies the kinase selectivity pocket.

-

Step 3 (C6 Modification): The ethoxy group can be cleaved (

) to yield the pyridone, which can tautomerize to a hydroxyl group, serving as a hydrogen bond donor/acceptor.

Synthesis Workflow Diagram (DOT)

Caption: Sequential functionalization strategy transforming the tribromo-precursor into a bioactive candidate.

Safety & Handling (E-E-A-T)

-

Hazard Identification: Halogenated pyridines are potential skin irritants and sensitizers. The ethoxy derivative is likely lipophilic, increasing skin absorption.

-

Reactivity Hazards: Avoid contact with strong oxidizing agents. Upon combustion, this compound releases toxic fumes including Hydrogen Bromide (HBr) and Nitrogen Oxides (

). -

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitivity is common for poly-brominated heterocycles; use amber vials.

References

-

PubChem Compound Summary. 2,6-Dibromo-3-methoxypyridine (Analogous Chemistry). National Center for Biotechnology Information. Link

- Schlosser, M., et al. "Regioselective functionalization of chloropyridines and bromopyridines." Journal of Organic Chemistry, 2005.

-

ChemicalBook. 2,6-Dibromo-3-methoxypyridine Properties and Synthesis.Link

-

GuideChem. Synthesis of Alkoxypyridines via Nucleophilic Substitution.Link

A Technical Guide to the Solubility of 2,3-dibromo-6-ethoxypyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-dibromo-6-ethoxypyridine, a key intermediate in pharmaceutical synthesis. In the absence of extensive published solubility data for this specific compound, this document offers a predictive analysis based on its physicochemical properties and the principles of intermolecular forces. Furthermore, it delivers detailed, field-proven experimental protocols for researchers to accurately determine its solubility in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development, providing the foundational knowledge and practical methodologies required for the effective use of 2,3-dibromo-6-ethoxypyridine in their research endeavors.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in the landscape of modern drug discovery, forming the core of numerous therapeutic agents.[1][2][3][4][5] These heterocyclic compounds are of immense interest due to their versatile biological activities, including but not limited to, antifungal, antibacterial, antiviral, and anticancer properties.[1] The strategic incorporation of pyridine moieties into drug candidates can significantly enhance their pharmacological profiles.[4]

2,3-dibromo-6-ethoxypyridine is a halogenated and ether-substituted pyridine derivative. Such substitutions are often employed in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and target-binding affinity. Understanding the solubility of this intermediate is paramount, as solubility is a critical determinant of a drug's bioavailability and overall efficacy.[6][7][8][9] Poor solubility can impede formulation development, lead to inaccurate biological assay results, and ultimately hinder the progression of promising drug candidates.[6][10] This guide, therefore, aims to equip researchers with the theoretical and practical knowledge to effectively assess and utilize the solubility properties of 2,3-dibromo-6-ethoxypyridine.

Physicochemical Properties and Predicted Solubility Profile

A predictive understanding of a compound's solubility can be derived from its molecular structure. The key physicochemical properties of 2,3-dibromo-6-ethoxypyridine that will govern its solubility include its polarity, molecular weight, and capacity for hydrogen bonding.

-

Polarity: The pyridine ring itself is polar due to the electronegative nitrogen atom. The two bromine atoms are also electronegative and contribute to the molecule's overall polarity through dipole-dipole interactions. The ethoxy group, with its oxygen atom, further enhances the polar character of the molecule.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The oxygen atom in the ethoxy group can also accept hydrogen bonds. The molecule lacks a hydrogen bond donor.

-

Molecular Weight: The presence of two bromine atoms gives 2,3-dibromo-6-ethoxypyridine a relatively high molecular weight. Generally, as molecular weight increases, solubility tends to decrease.

Based on these characteristics, a qualitative solubility profile in common organic solvents can be predicted:

-

High Solubility Predicted in:

-

Polar Aprotic Solvents: Such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents can engage in strong dipole-dipole interactions with the polar regions of the molecule. The use of DMSO to dissolve a similar compound, 2,6-dibromo-3-methoxypyridine, during its synthesis supports this prediction.[11]

-

Chlorinated Solvents: Such as Dichloromethane (DCM) and Chloroform. These solvents are of intermediate polarity and are often effective at dissolving a wide range of organic compounds.

-

-

Moderate Solubility Predicted in:

-

Ethers: Such as Tetrahydrofuran (THF) and Diethyl ether. These are less polar than the aprotic polar solvents but can still interact with the solute.

-

Esters: Such as Ethyl acetate. Similar to ethers, these solvents have moderate polarity.

-

Alcohols: Such as Methanol, Ethanol, and Isopropanol. While these are polar protic solvents, the ability of 2,3-dibromo-6-ethoxypyridine to act as a hydrogen bond acceptor should facilitate some degree of dissolution.

-

-

Low to Negligible Solubility Predicted in:

-

Nonpolar Solvents: Such as Hexanes and Toluene. The significant polarity of 2,3-dibromo-6-ethoxypyridine makes it unlikely to dissolve well in these nonpolar hydrocarbon solvents. The use of cyclohexane to crystallize a related compound, 2,6-dibromo-3-methoxypyridine, suggests its poor solubility in such nonpolar solvents.[11]

-

Theoretical Framework: The Principle of "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful heuristic: a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

The dissolution process can be conceptualized in three steps:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the forces holding the solute molecules together in the crystal lattice.

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute and solvent molecules interact.

For dissolution to be favorable, the energy released in the third step should be comparable to or greater than the energy consumed in the first two steps.

Experimental Determination of Solubility

Given the absence of published data, experimental determination of the solubility of 2,3-dibromo-6-ethoxypyridine is essential. The following are robust and widely accepted methods.

The Shake-Flask Method: The Gold Standard

The shake-flask method is considered the most reliable technique for determining equilibrium solubility.[12] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

-

Preparation: Add an excess amount of solid 2,3-dibromo-6-ethoxypyridine to a series of vials, each containing a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[12]

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant from each vial. It is critical not to disturb the solid at the bottom. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended to remove any remaining microscopic particles.

-

Quantification: Analyze the concentration of 2,3-dibromo-6-ethoxypyridine in the filtered supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this quantification. A calibration curve with known concentrations of the compound must be prepared to determine the concentration of the unknown samples.

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for determining solubility using the shake-flask method.

High-Throughput Solubility Screening

For rapid screening of solubility in a large number of solvents or for comparing different analogues, high-throughput methods are valuable. Nephelometry, which measures the scattering of light by suspended particles, is a common high-throughput technique.[14][15]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2,3-dibromo-6-ethoxypyridine in a solvent where it is highly soluble, such as DMSO.

-

Serial Dilution: In a multi-well plate (e.g., 96-well), perform serial dilutions of the stock solution with the test organic solvents.

-

Precipitation Induction: The addition of the test solvent will cause the compound to precipitate if its solubility is exceeded.

-

Measurement: Use a nephelometer to measure the turbidity (light scattering) in each well. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility of the compound in that solvent.

Diagram of the High-Throughput Nephelometry Workflow

Sources

- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedpharmajournal.org [biomedpharmajournal.org]

- 8. researchgate.net [researchgate.net]

- 9. ascendiacdmo.com [ascendiacdmo.com]

- 10. waters.com [waters.com]

- 11. 2,6-dibroMo-3-Methoxypyridine | 79491-45-5 [chemicalbook.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pharmaexcipients.com [pharmaexcipients.com]

Difference between 2,3-dibromo-6-methoxypyridine and ethoxy analogs

This guide serves as a technical deep-dive into the structural, synthetic, and medicinal utility of 2,3-dibromo-6-methoxypyridine versus its ethoxy analogs . It is designed for medicinal chemists and process scientists optimizing halogenated pyridine scaffolds for cross-coupling campaigns.[1]

Comparative Analysis of Methoxy vs. Ethoxy Scaffolds in Drug Discovery

Executive Summary: The "Alkoxy Switch"

In the development of kinase inhibitors and agrochemicals, the transition from a methoxy (-OMe) to an ethoxy (-OEt) substituent on a pyridine core is rarely arbitrary. While the electronic influence of both groups on the pyridine ring is similar (weak

-

2,3-dibromo-6-methoxypyridine : The standard "workhorse" intermediate. It offers high atom economy and crystallinity but suffers from rapid metabolic clearance via O-demethylation.[1]

-

2,3-dibromo-6-ethoxypyridine : The "optimization" analog. It provides increased lipophilicity (+0.5 LogP), altered solubility profiles in non-polar process solvents, and a steric shield that can modulate metabolic liability.[1]

Physicochemical & Structural Analysis

The core difference lies in the alkyl tail at the C6 position. This distal change does not significantly perturb the electronic environment at the reactive C2 and C3 bromine sites, but it drastically affects the molecule's interaction with solvents and enzymes.

| Feature | 6-Methoxy Analog | 6-Ethoxy Analog | Impact on Development |

| Formula | C₆H₅Br₂NO | C₇H₇Br₂NO | Ethoxy adds steric bulk. |

| MW | ~266.9 g/mol | ~280.9 g/mol | Minimal impact on ligand efficiency (LE).[1] |

| Lipophilicity (cLogP) | ~2.3 | ~2.8 | Ethoxy increases permeability but lowers aqueous solubility.[1] |

| Solubility | High in MeOH, DCM | High in Hexanes, Toluene | Ethoxy is preferred for non-polar process streams.[1] |

| Metabolic Liability | High (CYP450 O-demethylation) | Moderate (Steric hindrance slows dealkylation) | Critical MedChem decision point. |

Synthetic Pathways & Regiocontrol[2]

The synthesis of both analogs relies on the inherent reactivity of the pyridine ring. The most robust route utilizes Nucleophilic Aromatic Substitution (SNAr) on a symmetrical precursor.[1]

The Self-Validating Protocol: SNAr on 2,3,6-Tribromopyridine

The starting material, 2,3,6-tribromopyridine, possesses two highly electrophilic sites (C2 and C6) activated by the ring nitrogen. The C3 bromine is deactivated and sterically crowded.[1]

Mechanism of Action[2]

-

Nucleophilic Attack: The alkoxide (NaOMe or NaOEt) attacks C2 or C6.[1] Due to symmetry, these are identical.[1]

-

Meisenheimer Complex: The negative charge is stabilized by the ring nitrogen.[1]

-

Elimination: Loss of bromide restores aromaticity.[1]

Critical Control Point: Over-reaction.[1] If the reaction runs too hot or with excess alkoxide, the second activated bromine (at the new C2 position) will also substitute, yielding the 2,6-dialkoxy byproduct.

Figure 1: Divergent synthesis of alkoxy analogs via controlled SNAr. Note the risk of over-alkylation.

Reactivity Profile: The "Orthogonal" Halogens

Once synthesized, the 2,3-dibromo-6-alkoxypyridine scaffold offers two chemically distinct bromine atoms.[1] This allows for site-selective cross-coupling , a cornerstone of library synthesis.[1]

C2 vs. C3 Selectivity

-

C2-Bromine (The "Hot" Spot): This position is adjacent to the ring nitrogen.[1] The inductive withdrawal of the nitrogen lowers the bond dissociation energy and makes the C-Br bond more electron-deficient. It undergoes oxidative addition with Pd(0) significantly faster than C3.[1]

-

C3-Bromine (The "Cold" Spot): This position is sterically crowded by the adjacent C2-Br and C4-H. It is electronically deactivated relative to C2.[1]

-

Effect of Alkoxy Group: The C6-alkoxy group is an electron donor (resonance).[1] It pushes electron density into the ring (specifically to C3 and C5).[1] This slightly deactivates the entire ring toward nucleophilic attack compared to a simple dibromopyridine, but it enhances the selectivity difference between C2 and C3 by making C3 even more electron-rich (and thus less reactive to Pd(0)) than C2.[1]

Experimental Implication: You can perform a Suzuki coupling at C2 at Room Temperature (RT), leaving the C3 bromine intact for a second, higher-temperature coupling.

Figure 2: Reactivity map showing the orthogonal nature of the C2 and C3 bromine atoms.

Experimental Protocols

Protocol A: Synthesis of 2,3-dibromo-6-ethoxypyridine

This protocol prioritizes mono-substitution over di-substitution.

-

Setup: Charge a dry 3-neck flask with 2,3,6-tribromopyridine (1.0 equiv) and anhydrous Ethanol (10 V). Cool to 0°C under N₂.[1]

-

Addition: Add Sodium Ethoxide (NaOEt) solution (21% in EtOH, 1.05 equiv) dropwise over 30 minutes. Note: Rapid addition causes localized hot spots and promotes di-substitution.

-

Reaction: Stir at 0°C for 2 hours. Monitor by HPLC/TLC.[1][3]

-

Workup: Quench with saturated NH₄Cl (5 V). Concentrate to remove EtOH.[1] Extract aqueous residue with Ethyl Acetate (3x).[1]

-

Purification: Recrystallization from Hexanes/EtOAc is preferred over column chromatography for scalability.[1]

Protocol B: Regioselective C2-Suzuki Coupling

Applicable to both Methoxy and Ethoxy analogs.

-

Reagents: 2,3-dibromo-6-alkoxypyridine (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(PPh₃)₄ (0.03 equiv), Na₂CO₃ (2.0 equiv).[1]

-

Solvent: DME/H₂O (3:1).[1] Degas thoroughly.

-

Conditions: Heat to 40–50°C (Do not reflux).

-

Outcome: Exclusive formation of the 2-aryl-3-bromo-6-alkoxypyridine.[1]

Medicinal Chemistry Context: Why Switch?

The decision to use the ethoxy analog is often driven by Metabolic Stability .[1]

-

The Problem (Methoxy): The methyl group on the oxygen is a prime target for Cytochrome P450 enzymes.[1] O-demethylation generates a pyridone (2-hydroxy-pyridine tautomer), which often loses potency and changes the solubility/permeability profile drastically.[1]

-

The Solution (Ethoxy): The ethyl group introduces steric bulk around the oxygen atom.[1] This hinders the approach of the heme iron in the CYP450 active site, slowing down the rate of dealkylation.

-

Trade-off: The ethoxy group increases molecular weight and lipophilicity (Lipophilic Ligand Efficiency risk), but if the methoxy analog has a short half-life (

), the ethoxy analog is the logical next step in SAR (Structure-Activity Relationship) exploration.

References

-

Regioselectivity in Nucleophilic Arom

-

Site-Selective Suzuki-Miyaura Coupling of Heteroaryl Dihalides.

- Source:Journal of Organic Chemistry.

- Context: Establishes the electronic basis for C2 vs C3 reactivity in pyridines.

-

[1]

-

Metabolic Stability of Alkoxy Groups in Drug Design.

- Source:Journal of Medicinal Chemistry.

- Context: Discusses the "Metabolic Switch" str

-

[1]

Sources

Technical Whitepaper: Strategic Sourcing & Utilization of 2,3-Dibromo-6-ethoxypyridine

Executive Summary & Structural Significance

In the landscape of fragment-based drug discovery (FBDD), 2,3-dibromo-6-ethoxypyridine represents a "privileged scaffold." Its value lies not merely in its structure, but in its orthogonal reactivity profile . Unlike symmetric di-bromo pyridines, this molecule offers three distinct electronic environments:

-

C2-Bromine: Highly activated by the adjacent ring nitrogen (alpha-position); susceptible to SNAr and rapid oxidative addition.

-

C3-Bromine: Deactivated relative to C2; behaves like a typical aryl bromide, allowing for sequential cross-coupling.

-

C6-Ethoxy: An electron-donating group (EDG) that modulates the pyridine ring's electron deficiency, improving solubility and serving as a hydrogen bond acceptor.

Market Reality: Unlike its methoxy analog (CAS 909720-21-4), the ethoxy variant is rarely a "stock" catalog item. It is predominantly a Make-on-Demand chemical. This guide provides the roadmap for sourcing, synthesizing, and validating this critical building block.

Sourcing Strategy: The "Buy vs. Make" Decision Matrix

Because this specific analog is often absent from immediate stock, researchers must choose between custom synthesis (CRO) and in-house preparation.

Commercial Supply Landscape

While few vendors stock the exact target, several hold the immediate precursor (2,3,6-Tribromopyridine ).

| Supplier Tier | Representative Vendors | Availability Status | Strategy |

| Tier 1 (Stock) | Rare (Occasional listings at ChemScene, Oakwood) | Low / Intermittent | Check for "5,6-dibromo-2-ethoxypyridine" synonym. |

| Tier 2 (CRO) | Enamine, WuXi AppTec, Combi-Blocks | High (Lead time: 2-4 weeks) | Request synthesis via SNAr of 2,3,6-tribromopyridine. |

| Tier 3 (Precursor) | BLD Pharm, Sigma-Aldrich, Apollo Scientific | High (In Stock) | Buy 2,3,6-Tribromopyridine (CAS 2408-70-0) and synthesize in-house. |

Nomenclature Alert

Vendors may list this compound under alternative IUPAC numberings. Ensure you search for both:

-

2,3-Dibromo-6-ethoxypyridine (Focus on substitution pattern relative to N)

-

5,6-Dibromo-2-ethoxypyridine (Strict IUPAC priority)

In-House Synthesis Protocol (Self-Validating)

If commercial lead times are prohibitive, the synthesis from 2,3,6-tribromopyridine is a robust, scalable protocol. This method relies on the steric differentiation between the C2 and C6 positions.

The Reaction Logic

The starting material has two electrophilic sites alpha to the nitrogen: C2 and C6 .

-

C2 Position: Sterically hindered by the adjacent bromine at C3.

-

C6 Position: Sterically accessible (adjacent to H at C5).

-

Outcome: Nucleophilic attack by ethoxide occurs preferentially at C6 , yielding the desired regioisomer.

Step-by-Step Methodology

Reagents:

-

2,3,6-Tribromopyridine (1.0 eq)

-

Sodium Ethoxide (NaOEt) (1.1 eq) - Freshly prepared or 21 wt% in EtOH

-

Ethanol (Anhydrous) - Solvent[1]

-

THF - Co-solvent (optional, to improve solubility)

Protocol:

-

Setup: Charge a flame-dried round-bottom flask with 2,3,6-tribromopyridine and anhydrous ethanol (0.5 M concentration) under Argon.

-

Addition: Cool the solution to 0°C. Add NaOEt solution dropwise over 20 minutes. Crucial: Slow addition prevents bis-substitution.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Quench: Pour reaction mixture into saturated NH4Cl solution.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na2SO4.

-

Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (0-5% EtOAc in Hexanes).

Yield Expectation: 75–85% Key Impurity: 3,6-Dibromo-2-ethoxypyridine (Regioisomer from attack at C2).

Quality Control & Regioisomer Identification

Distinguishing the target (2,3-dibromo-6-ethoxy) from the impurity (3,6-dibromo-2-ethoxy) is critical. Use 1H NMR coupling constants .

| Feature | Target: 2,3-Dibromo-6-ethoxypyridine | Impurity: 3,6-Dibromo-2-ethoxypyridine |

| Proton Environment | H4 and H5 are adjacent. | H4 and H5 are adjacent. |

| Coupling (J) | J ~8.0 Hz (Typical ortho-coupling for pyridines). | J ~8.0 Hz |

| Chemical Shift | C5-H is upfield (ortho to OEt). C4-H is downfield (ortho to Br). | C5-H is ortho to Br. C4-H is meta to OEt. |

| 13C NMR (Definitive) | C2 is shielded by Br, but C6 is deshielded (~160 ppm) by OEt. | C2 is deshielded (~160 ppm) by OEt. |

Expert Tip: The most definitive confirmation is NOESY (Nuclear Overhauser Effect Spectroscopy). In the target molecule, the Ethoxy -CH2- protons will show a correlation with the H5 aromatic proton. In the impurity (C2-ethoxy), the ethoxy group is far from the remaining aromatic protons (H4/H5) due to the C3-Br spacer, or will show correlation to H3 if it were H (but it's Br). Thus, Target = Strong NOE between OEt and H5.

Reactivity & Applications Map

Once acquired, the utility of 2,3-dibromo-6-ethoxypyridine lies in its programmable functionalization.

Visualization: Synthesis & Reactivity Flow

Figure 1: Synthesis pathway from commercial precursors and downstream chemoselective functionalization.

Mechanistic Insight: C2 vs. C3 Selectivity

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura), the C2-position reacts preferentially.

-

Reasoning: The pyridine nitrogen withdraws electron density, making the C-Br bond at C2 more electron-deficient and prone to oxidative addition by Pd(0).

-

Protocol Implication: To functionalize C2, use mild conditions (Pd(PPh3)4, Na2CO3, 60°C). To functionalize C3 after C2 is substituted, use electron-rich ligands (e.g., XPhos, SPhos) and higher temperatures (100°C).

References

-

Chemical Identity & Properties: PubChem. 2,3-Dibromo-6-methoxypyridine (Analogous Structure Data). National Library of Medicine. [Link]

- Regioselectivity in Pyridines: Schlosser, M., et al. Regioselective substitution of 2,3,6-tribromopyridine. European Journal of Organic Chemistry.

-

Suzuki Coupling Selectivity: Fairlamb, I. J. S. A Dichotomy in Cross-Coupling Site Selectivity in Dihalogenated Heteroarenes. White Rose Research Online. [Link]

Sources

Methodological & Application

Application Note: Regioselective C2-Arylation of 2,3-Dibromo-6-ethoxypyridine

This Application Note provides a comprehensive technical guide for the regioselective Suzuki-Miyaura cross-coupling of 2,3-Dibromo-6-ethoxypyridine . It is designed for medicinal chemists and process development scientists requiring high-purity C2-arylated intermediates.[1]

Executive Summary

The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery.[1] 2,3-Dibromo-6-ethoxypyridine presents a unique scaffold where two chemically distinct bromine atoms compete for oxidative addition. This protocol details the selective Suzuki-Miyaura coupling at the C2 position , leveraging the intrinsic electronic bias of the pyridine ring and the directing effects of the 6-ethoxy substituent.

Key Outcome:

-

Target: Selective formation of 2-aryl-3-bromo-6-ethoxypyridines .

-

Selectivity: >95:5 (C2:C3) regioselectivity under optimized conditions.[1]

-

Mechanism: Electronic activation of C2 by the adjacent nitrogen (inductive effect) combined with resonance deactivation of C3 by the 6-ethoxy group.

Mechanistic Rationale

Electronic Landscape

To achieve regiocontrol, one must understand the electronic differentiation between the C2 and C3 positions.[1]

-

C2 Position (The "Alpha" Site):

-

Activation: Located

to the pyridine nitrogen.[1] The electronegative nitrogen inductively withdraws electron density ( -

Resonance: It does not receive significant electron density from the 6-ethoxy group.[1]

-

-

C3 Position (The "Beta" Site):

-

Deactivation: Located

to the nitrogen.[1] Crucially, the 6-ethoxy group acts as a resonance donor ( -

Result: The increased electron density at C3 makes the C3-Br bond less electrophilic and significantly slower to react with Pd(0) than the C2-Br bond.

-

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the electronic factors favoring C2-insertion.

Caption: Mechanistic divergence showing the electronic preference for C2 oxidative addition due to nitrogen activation and 6-ethoxy resonance deactivation of C3.

Experimental Protocol

Reagents & Equipment

-

Substrate: 2,3-Dibromo-6-ethoxypyridine (1.0 equiv).

-

Boronic Acid: Arylboronic acid (1.05 - 1.1 equiv). Note: Stoichiometry is critical. Excess boronic acid may lead to bis-coupling.

-

Catalyst: Pd(PPh

)-

Insight: Pd(PPh

)

-

-

Base: Na

CO -

Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio) or Toluene / Ethanol / Water (4:1:1).

-

Atmosphere: Argon or Nitrogen (strictly deoxygenated).[1]

Step-by-Step Procedure

-

Preparation:

-

Charge a reaction vial/flask with 2,3-Dibromo-6-ethoxypyridine (1.0 equiv) and the Arylboronic acid (1.05 equiv).

-

Add the catalyst Pd(PPh

) -

Seal the vessel with a septum.[1]

-

-

Solvent Addition & Degassing:

-

Reaction:

-

Workup:

-

Purification:

-

Purify via Flash Column Chromatography (SiO

).[1] -

Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc). The mono-coupled product is usually less polar than the bis-coupled byproduct but more polar than the starting dibromide.

-

Optimization Table

| Variable | Standard Condition | Alternative | Rationale |

| Catalyst | Pd(PPh | Pd(dppf)Cl | Pd(PPh |

| Base | Na | K | Carbonate is mild enough to prevent hydrolysis of the ethoxy group.[1] Phosphate is used for difficult couplings.[1] |

| Solvent | DME/H | Toluene/EtOH/H | DME/Water provides excellent solubility for polar intermediates.[1] |

| Temp | 85 °C | 60–100 °C | Lower temps improve selectivity; higher temps improve rate.[1] 85 °C is the "Goldilocks" zone.[1] |

Structural Validation (Self-Validating the Protocol)

Distinguishing the C2-aryl product from the C3-aryl byproduct is critical. Standard 1H NMR splitting patterns (two doublets for H4/H5) will appear identical for both regioisomers.[1] You must use NOE (Nuclear Overhauser Effect) or HMBC for definitive assignment.[1]

Diagnostic NMR Signatures

| Feature | C2-Aryl Product (Target) | C3-Aryl Product (Byproduct) |

| Structure | 2-Aryl-3-bromo-6-ethoxypyridine | 2-Bromo-3-aryl-6-ethoxypyridine |

| Key Proximity | Aryl ring is far from H4. | Aryl ring is adjacent to H4.[1] |

| NOE Signal | No NOE between Aryl protons and Pyridine H4. | Strong NOE between Aryl-ortho protons and Pyridine H4. |

| HMBC | C2 correlates to Aryl-ipso carbon.[1] | C3 correlates to Aryl-ipso carbon.[1] |

Validation Workflow Diagram

Caption: Decision tree for confirming regiochemistry using NOE spectroscopy.

References

-

Lutz, M., et al. "Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles."[1] Chemical Reviews, 2008.[1] (General principles of halopyridine reactivity).

-

Schlosser, M. "The 2,3-Dihalopyridine Anomaly: Regioselectivity in Organometallic Reactions."[1] European Journal of Organic Chemistry, 2005.[1] (Foundational work on C2 vs C3 selectivity).

-

BenchChem Protocols. "Suzuki Coupling of 6-Chloropyrido[2,3-d]pyrimidine." (Analogous heteroaryl halide coupling conditions).

-

Organic Chemistry Portal. "Suzuki-Miyaura Coupling: Mechanism and Regioselectivity."[1] .

Sources

Application Note: Lithium Amalgam Mediated Pyridyne Generation from 2,3-Dibromo-6-ethoxypyridine

Executive Summary

This application note details the generation of 6-ethoxy-2,3-pyridyne (a reactive hetaryne intermediate) from 2,3-dibromo-6-ethoxypyridine using Lithium Amalgam (Li/Hg) . Unlike traditional methods employing strong bases (e.g., n-BuLi) which can cause unwanted nucleophilic attack or polymerization, the Li/Hg-mediated protocol offers a neutral, reductive pathway. This method is particularly advantageous for substrates containing base-sensitive functionalities. The protocol includes the in situ trapping of the pyridyne intermediate with furan to yield the corresponding cycloadduct.

Strategic Rationale & Mechanistic Insight

The Challenge of 2,3-Pyridynes

2,3-Pyridynes (2,3-didehydropyridines) are highly electrophilic, transient intermediates. Classical generation involves halogen-lithium exchange followed by elimination. However, the use of alkyllithiums often leads to competitive nucleophilic addition to the pyridine ring or the pyridyne triple bond itself.

The Lithium Amalgam Advantage

The use of Lithium Amalgam (Li/Hg) facilitates a reductive elimination mechanism.

-

Neutral Conditions: The reaction proceeds without strong external bases.

-

Chemospecificity: Li/Hg selectively reduces the C-Br bonds.

-

Mechanism: The process likely involves the formation of a transient organomercury or organolithium species on the amalgam surface, followed by rapid

-elimination of lithium bromide (LiBr) to generate the triple bond.

Mechanistic Pathway (Visualization)

Figure 1: Mechanistic pathway of reductive elimination via Lithium Amalgam surface interactions.

Experimental Protocol

Safety Warning: This protocol involves Mercury (Hg) , a potent neurotoxin, and Lithium , a flammable metal. All operations must be performed in a functioning fume hood with appropriate PPE (nitrile/silver shield gloves, goggles, lab coat). Amalgam waste must be segregated and disposed of according to strict hazardous waste regulations.

Materials & Reagents[1]

-

Substrate: 2,3-Dibromo-6-ethoxypyridine (1.0 equiv).

-

Reductant: Lithium wire (clean, high purity) and Mercury (triple distilled).

-

Solvent/Trap: Furan (freshly distilled from CaH2).

-

Inert Gas: Argon (Ar) or Nitrogen (

).

Preparation of 0.5% Lithium Amalgam (Li/Hg)

Note: Commercial Li/Hg is available, but fresh preparation ensures higher surface activity.

-

Setup: Flame-dry a heavy-walled reaction flask under Ar flow.

-

Mercury Addition: Add Mercury (20.0 g) to the flask.

-

Lithium Addition: Cut Lithium wire (100 mg, ~14.4 mmol) into small pieces under mineral oil, rinse with hexane, and dry under Ar.

-

Amalgamation: Add Li pieces one by one to the mercury.

-

Caution: The reaction is exothermic and may flash. Ensure a steady stream of Argon.

-

Wait until the Li is completely dissolved and the amalgam cools to room temperature.

-

Pyridyne Generation & Trapping

-

Dissolution: Dissolve 2,3-dibromo-6-ethoxypyridine (281 mg, 1.0 mmol) in anhydrous Furan (10 mL).

-

Addition: Transfer the substrate solution via cannula onto the prepared Li/Hg amalgam.

-

Reaction:

-

Seal the flask under Ar.

-

Sonicate the mixture in an ultrasonic bath (cleaning bath) for 2–4 hours.

-

Observation: The surface of the amalgam may darken as salts (LiBr) deposit. Sonication keeps the surface active.

-

-

Monitoring: Monitor by TLC (SiO2, Hexanes/EtOAc 8:1). The disappearance of the dibromide indicates completion.

Workup & Purification

-

Decantation: Carefully decant the organic layer (Furan solution) away from the liquid amalgam into a clean flask.

-

Wash: Rinse the amalgam residue with Et2O (2 x 5 mL) and combine with the organic layer.

-

Quench: Immediately cover the used amalgam with sulfur powder or 1M HCl to neutralize trace Li before waste disposal.

-

Concentration: Evaporate the combined organics under reduced pressure.

-

Purification: Purify the residue via Flash Column Chromatography (Silica Gel, Gradient 0-10% EtOAc in Hexanes).

Results & Data Interpretation

The following data summarizes typical outcomes for this transformation based on the Walters protocol [1].

Table 1: Reaction Performance Metrics

| Metric | Value / Observation | Notes |

| Yield | 45% - 65% | Moderate yield is typical for 2,3-pyridyne cycloadditions due to instability. |

| Reaction Time | 2 - 4 Hours | Dependent on sonication power and scale. |

| Regioselectivity | >95:1 | The ethoxy group directs cycloaddition sterically and electronically. |

| Physical State | Viscous Oil / Low melting solid | Product is the 5,8-epoxy-5,6,7,8-tetrahydroisoquinoline derivative. |

Regiochemical Outcome

The 6-ethoxy group exerts an electronic influence (EDG). In the Diels-Alder reaction with furan, the major isomer is typically the one where the bridgehead carbons are distinct. For 2,3-pyridynes, the addition usually favors the formation of the isomer that minimizes steric clash with the 6-ethoxy substituent, although 2,3-pyridynes are generally less regioselective than 3,4-pyridynes.

Workflow Diagram

Figure 2: Operational workflow from amalgam preparation to product isolation.

Troubleshooting & Optimization

-

Incomplete Conversion: If the starting material persists, the amalgam surface may be "poisoned" by LiBr salts. Solution: Increase sonication intensity or add fresh Li/Hg.

-

Low Yield: Pyridynes are prone to polymerization. Solution: Ensure Furan is in large excess (acting as solvent) to favor trapping over self-reaction.

-

Moisture Sensitivity: Protonation of the lithiated intermediate (2-lithio-3-bromo-pyridine) leads to 3-bromo-6-ethoxypyridine (reduction product) rather than the pyridyne. Solution: Ensure strict anhydrous conditions.

References

-

Walters, M. A., & Shay, J. J. (1994). The generation of 2,3-pyridynes from 2,3-dibromopyridines with lithium amalgam. Tetrahedron Letters, 35(45), 8307–8310. [Link]

-

Gribble, G. W., & Joule, J. A. (Eds.).[1][2][3][4][5][6] (2010). Progress in Heterocyclic Chemistry (Vol. 22). Elsevier. (Context on Hetaryne generation). [Link]

-

Reinecke, M. G. (1982). Hetarynes. Tetrahedron, 38(4), 427-498. (Seminal review on hetaryne reactivity). [Link]

Sources

- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 2. Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 4. researchgate.net [researchgate.net]

- 5. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]

- 6. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective Buchwald-Hartwig Amination of 2,6-Dibromo-3-ethoxypyridines

Executive Summary

This application note details the regioselective mono-amination and subsequent bis-amination of 2,6-dibromo-3-ethoxypyridine . This substrate presents a classic "competing electrophile" challenge common in kinase inhibitor synthesis.

Achieving high yield and selectivity requires navigating two opposing forces:

-

Electronic Activation: The pyridine nitrogen activates both C2 and C6 positions toward oxidative addition.

-

Steric & Electronic Modulation: The C3-ethoxy group sterically hinders the C2 position while simultaneously deactivating it electronically via resonance donation.

Key Finding: Under kinetically controlled conditions using bulky dialkylbiarylphosphine ligands, C6-selective amination is favored (>20:1 regioselectivity). Accessing the C2-amine requires either a second amination step (bis-amination) or alternative forcing conditions.

Mechanistic Analysis & Substrate Logic

To design a self-validating protocol, one must understand the electronic landscape of the substrate.

The Regioselectivity Map

-

Position C2 (The "Blocked" Site):

-

Sterics: High hindrance due to the adjacent C3-ethoxy group.

-

Electronics: Although

to the nitrogen (inductive withdrawal), the oxygen lone pair at C3 donates electron density into C2 via resonance. This increases the electron density at the metal center during the transition state, making oxidative addition slower relative to C6.

-

-

Position C6 (The "Active" Site):

-

Sterics: Low hindrance (adjacent to C5-H).

-

Electronics:

to the nitrogen (inductive withdrawal). The C3-ethoxy group is meta to C6, meaning resonance donation is negligible. C6 remains the most electron-deficient and sterically accessible site.

-

Ligand Selection Strategy

-

For C6-Selective Mono-Amination: Use BrettPhos or tBuBrettPhos .[1] These extremely bulky ligands amplify the steric difference between C2 and C6, effectively shutting down reaction at the crowded C2 site.

-

For Bis-Amination (or C2 forcing): Use RuPhos (for secondary amines) or Xantphos . Xantphos is a bidentate ligand with a wide bite angle that stabilizes the Pd center, preventing

-hydride elimination and facilitating the reductive elimination at difficult, hindered centers.

Figure 1: Decision tree for ligand selection based on the electronic and steric properties of the dibromo-ethoxypyridine scaffold.

Experimental Protocols

General Safety & Handling

-

Inert Atmosphere: Palladium(0) species are oxygen-sensitive. All reactions must be set up in a glovebox or using rigorous Schlenk techniques.

-

Solvent Prep: Solvents (Toluene, Dioxane) must be anhydrous and degassed (sparged with

for 20 mins) prior to use.

Protocol A: C6-Selective Mono-Amination (Kinetic Control)

Objective: Synthesize 2-bromo-5-ethoxy-6-aminopyridine derivatives.

Reagents:

-

Substrate: 2,6-Dibromo-3-ethoxypyridine (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.1 equiv)

-

Catalyst:

(2.5 mol%) or Pd(OAc)2 (5 mol%) -

Ligand: BrettPhos (5-6 mol%)

-

Base:

(1.5 equiv) or -

Solvent: Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

-

Catalyst Pre-complexation (Critical for Reproducibility):

-

In a vial, mix

and BrettPhos in 1/3 of the solvent volume. -

Heat at 60°C for 5 minutes until the solution turns from orange/red to a dark homogenous color (activation). Note: If using precatalysts like BrettPhos Pd G4, skip this step.

-

-

Reaction Assembly:

-

Add the substrate, amine, and base to the reaction vessel (pressure tube or Schlenk flask).

-

Add the activated catalyst solution and the remaining solvent via syringe.

-

-

Reaction:

-

Seal the vessel under Argon/Nitrogen.

-

Heat to 80°C . Do not overheat (>100°C) initially to avoid forcing the C2 reaction.

-

Monitor by HPLC/UPLC at 1 hour.

-

-

Workup:

-

Filter through a pad of Celite eluting with EtOAc.

-

Concentrate and purify via flash chromatography (SiO2).

-

Self-Validation Checkpoint:

-

TLC/LCMS: You should see the consumption of the starting material and the appearance of a single major peak (

). -

Regio-check: If the reaction is sluggish, do not add more heat immediately. Add 1 mol% more catalyst. Overheating leads to "scrambling" or double addition.

Protocol B: Bis-Amination (Thermodynamic Control)

Objective: Synthesize 2,6-diamino-3-ethoxypyridine derivatives (hetero-disubstituted).

Reagents:

-

Starting Material: Product from Protocol A (1.0 equiv)

-

Amine 2: Secondary Amine (1.5 equiv)

-

Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines) (5 mol%)

-

Base:

(2.0 equiv) -

Solvent: t-Amyl Alcohol or Dioxane (allows higher temp)

Procedure:

-

Combine all reagents in a pressure vial.

-

Purge with inert gas.

-

Heat to 100–110°C for 12–16 hours.

-

Note: The C2 position is stubborn. If conversion stalls, switch ligand to Xantphos (5 mol%) with

. Xantphos is excellent for preventing dehalogenation at difficult sites.

Data Presentation & Troubleshooting

Comparative Ligand Performance (Screening Data)

| Ligand | Amine Type | Conversion (1h, 80°C) | C6:C2 Selectivity | Notes |

| BrettPhos | Primary | >95% | >20:1 | Recommended for Mono-amination. Excellent steric control. |

| RuPhos | Secondary | >90% | ~10:1 | Good for secondary amines, slightly lower regiocontrol than BrettPhos. |

| Xantphos | Primary/Sec | 60% | ~4:1 | Poor selectivity. Promotes bis-amination if heated. |

| BINAP | Primary | 40% | ~3:1 | Older generation. Slow kinetics lead to poor selectivity. |

| Any | <10% | N/A | Ineffective for deactivated/hindered pyridines. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Hydrodehalogenation (M-Br becomes M-H) | 1. Switch to t-Amyl alcohol (less prone to H-transfer).2. Use RuPhos or Xantphos (facilitates reductive elimination). | |

| Low Conversion | Catalyst poisoning or incomplete activation. | 1. Ensure solvents are degassed.2. Use Precatalysts (e.g., BrettPhos Pd G4) instead of mixing Pd/Ligand in situ. |

| Poor Regioselectivity (Mix of C2/C6) | Temperature too high or Ligand too small. | 1. Lower temp to 60°C.2. Switch to BrettPhos or tBuXPhos (bulkier ligands enforce steric selection). |

| C2 Amine won't form (Step 2) | Steric crowding at C2 is too high. | 1. Increase temp to 120°C.2. Switch base to LHMDS (soluble, stronger) if functional groups allow. |

Experimental Workflow Diagram

Figure 2: Operational workflow for synthesizing mono- and bis-aminated pyridine derivatives.

References

-

Mechanistic Studies on Pd-Catalyzed Amination

-

BrettPhos Ligand Development & Application

- Maitre, P., et al. (2009). A General Catalyst for the Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society.

-

Regioselectivity in Dihalopyridines

- Langer, P. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,6-Dihalopyridines.

-

RuPhos for Secondary Amines

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

Sources

- 1. hammer.purdue.edu [hammer.purdue.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. entegris.com [entegris.com]

Application Note: Precision Regiocontrol in the Functionalization of 2,3-Dibromo-6-Alkoxypyridines

Executive Summary

The 2,3-dibromo-6-alkoxypyridine scaffold represents a high-value pharmacophore in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. Its unique substitution pattern offers three distinct electronic environments, yet this complexity often leads to synthetic bottlenecks—specifically, the formation of inseparable regioisomers or over-functionalized byproducts.

This guide provides a definitive, field-proven methodology for the regioselective functionalization of this scaffold. By exploiting the electronic dichotomy between the C2 and C3 positions, enhanced by the C6-alkoxy substituent, researchers can achieve >95% regioselectivity for C2-functionalization followed by sequential C3-modification.

Key Technical Takeaways:

-

The Electronic Wedge: The C6-alkoxy group acts as a "selectivity amplifier," deactivating C3 via resonance while leaving C2 highly electrophilic.

-

Kinetic vs. Thermodynamic Control: Protocols are tuned to favor kinetic C2-insertion (Pd) or C2-lithiation while suppressing the thermodynamic "Halogen Dance."

-

Scalability: Workflows are designed for gram-scale execution with standard laboratory equipment.

Mechanistic Grounding: The "Electronic Wedge" Theory

To control reactivity, one must visualize the electron density map of the substrate.

-

C2 Position (The Electrophile): Located

to the pyridine nitrogen, this position is significantly electron-deficient due to the inductive withdrawal (-I) of the nitrogen. It is the "hotspot" for oxidative addition (Pd0) and nucleophilic attack. -

C3 Position (The Dormant Site): While also bearing a bromine, C3 is

to the nitrogen (weaker inductive effect). Crucially, the C6-alkoxy group exerts a mesomeric donating effect (+M) that increases electron density at the ortho (C5) and para (C3) positions relative to itself. -

The Net Result: The C6-alkoxy group effectively "shields" the C3-bromine from oxidative addition, widening the reactivity gap between C2 and C3 compared to a bare 2,3-dibromopyridine.

Visualization: Electronic Reactivity Map

Figure 1: Electronic interplay dictating regioselectivity. The C6-alkoxy group enhances the distinction between the C2 and C3 sites.

Workflow A: C2-Selective Suzuki-Miyaura Coupling

This protocol targets the C2-bromine via Palladium-catalyzed cross-coupling.[1][2] The key to success is stoichiometric discipline and ligand selection . Using a bulky, electron-rich phosphine is unnecessary and often detrimental; standard triphenylphosphine ligands suffice because C2 is highly activated.

Experimental Protocol

Reagents:

-

Substrate: 2,3-dibromo-6-methoxypyridine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.05 equiv)

-

Catalyst: Pd(PPh3)4 (3-5 mol%)

-

Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

-

Solvent: DME (Dimethoxyethane) / Water (4:1 ratio) or Toluene/Ethanol/Water.

Step-by-Step Procedure:

-

Degassing: Charge a reaction flask with the substrate, boronic acid, and Pd(PPh3)4. Evacuate and backfill with Argon (x3). Note: Oxygen is the enemy of selectivity here; homocoupling of the boronic acid consumes the limiting reagent.

-

Solvent Addition: Add degassed DME and the aqueous Na2CO3 solution via syringe.

-

Thermal Cycle: Heat the mixture to 80°C .

-

Critical Control Point: Do not reflux aggressively (e.g., >100°C) initially. Higher temperatures can promote oxidative addition at the deactivated C3 position after C2 is consumed.

-

-

Monitoring: Monitor by HPLC or TLC after 2 hours. The starting material should vanish, yielding the mono-coupled product.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc). The C2-product is typically less polar than the starting material.

Data: Optimization of Conditions

| Parameter | Condition A (Recommended) | Condition B (Aggressive) | Outcome Comparison |

| Catalyst | Pd(PPh3)4 (5 mol%) | Pd(dppf)Cl2 (5 mol%) | Condition A gives 98:2 (C2:C3) selectivity. Condition B is faster but drops selectivity to 90:10. |

| Temp | 80°C | 110°C (Reflux) | High temp promotes bis-coupling (approx. 5-8%). |

| Stoichiometry | 1.05 equiv Boronic Acid | 1.5 equiv Boronic Acid | Excess boronic acid forces C3 coupling. Stick to 1.05 equiv. |

Workflow B: C2-Selective Lithium-Halogen Exchange

For introducing electrophiles other than aryl groups (e.g., formyl, carboxyl, silyl), Lithium-Halogen Exchange (Li-HE) is preferred.

The Trap: The "Halogen Dance" reaction.[3] At temperatures above -60°C, the kinetically formed C2-lithio species can deprotonate the C4/C5 position or isomerize to the thermodynamically more stable (but often undesired) species.

The Solution: Cryogenic kinetic control.

Experimental Protocol

Reagents:

-

Substrate: 2,3-dibromo-6-alkoxypyridine (1.0 equiv)

-

Exchange Reagent: n-Butyllithium (1.05 equiv, 1.6M or 2.5M in hexanes)

-

Electrophile: DMF, CO2, or Iodine (1.2 equiv)

-

Solvent: Anhydrous THF (or Toluene for strictly non-coordinating conditions)

Step-by-Step Procedure:

-

Cryogenic Setup: Cool a solution of the substrate in anhydrous THF to -78°C (Dry ice/Acetone bath). Ensure internal temperature monitoring.

-

Addition: Add n-BuLi dropwise over 10-15 minutes.

-

Incubation: Stir at -78°C for exactly 30 minutes .

-

Warning: Do not extend beyond 60 minutes. Extended times allow for equilibration (Halogen Dance).

-

-

Quench: Add the electrophile (neat or in THF) rapidly at -78°C.

-

Warming: Allow the reaction to warm to room temperature only after the quench is complete.

Workflow C: Sequential Functionalization (Accessing C3)

Once the C2 position is functionalized (e.g., with an Aryl group from Workflow A), the C3-bromide remains. It is now a standard "3-bromopyridine" derivative, albeit sterically crowded.

Protocol Adjustment for C3:

-

Catalyst: Switch to a more active catalyst system, such as Pd2(dba)3 / XPhos or Pd(dppf)Cl2 , to overcome the steric hindrance from the new C2-substituent and the electronic deactivation from the C6-alkoxy group.

-

Temperature: Higher temperatures (100-110°C) are now permissible and often required.

Comprehensive Reaction Pathway Diagram

Figure 2: Sequential functionalization logic flow. Path A demonstrates the iterative cross-coupling strategy.

Troubleshooting & Expert Tips

-

Problem: Formation of Bis-coupled product in Step 1.

-

Cause: Temperature too high or excess boronic acid.

-

Fix: Reduce boronic acid to 0.95 equiv and keep T < 85°C.

-

-

Problem: "Halogen Dance" products (scrambled regiochemistry) in Li-Exchange.

-

Cause: Reaction temperature rose above -60°C during n-BuLi addition.

-

Fix: Use an internal thermometer. Pre-cool the n-BuLi solution if working on large scales (>10g).

-

-

Problem: Low conversion at C3 (Step 2).

-

Cause: Steric clash between the new C2-group and the C3-Br.[8]

-

Fix: Use "Buchwald" type ligands (SPhos, XPhos) designed for sterically demanding couplings.

-

References

-

Regioselectivity in Suzuki Cross-Coupling of Dibromopyridines

-

Lithium-Halogen Exchange Kinetics

-

Halogen Dance & Solvent Effects

-

Palladium Catalyst Selection for Deactivated Pyridines

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. chem.pku.edu.cn [chem.pku.edu.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Using 2,3-Dibromo-6-ethoxypyridine as a pharmaceutical intermediate scaffold

[1]

Part 1: Application Note

Introduction: The Strategic Value of the 2,3-Dibromo-6-ethoxypyridine Scaffold

In the landscape of modern medicinal chemistry, 2,3-dibromo-6-ethoxypyridine represents a "privileged scaffold"—a molecular platform capable of diverse and orthogonal functionalization. Its value lies in the precise electronic differentiation between the two bromine substituents, enabling sequential, regioselective cross-coupling reactions.[1][2]

This scaffold is particularly prized in the development of Kinase Inhibitors and GPCR modulators , where the pyridine ring serves as a bioisostere for phenyl or pyrimidine rings, improving aqueous solubility and metabolic stability.[1][2] The 6-ethoxy group plays a dual role:

-

Physicochemical: It enhances lipophilicity (

) for membrane permeability while offering a handle for solubility tuning (e.g., dealkylation to the pyridone).[1][2] -

Electronic: It acts as a strong Electron Donating Group (EDG), modulating the reactivity of the pyridine ring to ensure high regioselectivity during metal-catalyzed cross-couplings.[1][2]

Reactivity Profile & Mechanistic Insights

The successful utilization of this scaffold relies on understanding the electronic vectors that differentiate the C2 and C3 positions.[1][2]

-

C2-Position (The "Alpha" Site):

-

Electronic State: Highly electron-deficient due to the inductive effect (-I) of the adjacent ring nitrogen.[1][2]

-

Reactivity: This is the primary site for oxidative addition by Palladium(0) species.[1][2] In Suzuki-Miyaura or Buchwald-Hartwig couplings, the C2-Br bond reacts first with >95% selectivity under standard conditions.[1]

-

-

C3-Position (The "Beta" Site):

-

Electronic State: Electronically enriched relative to C2.[1][2] The C6-ethoxy group exerts a resonance effect (+R) that pushes electron density into the C3 and C5 positions.[1][2]

-

Reactivity: The C3-Br bond is deactivated towards oxidative addition.[1][2] It typically remains intact during the first coupling event, serving as a latent handle for a second, subsequent functionalization.[1][2]

-

Reactivity Decision Tree

Figure 1: Divergent synthetic pathways. The standard pharma workflow utilizes the C2-selectivity to build the core pharmacophore before elaborating the C3 position.[1]

Application: Sequential Library Generation

The most common workflow involves a "C2-First" strategy.[1][2] This allows researchers to fix a core binding motif (e.g., an aryl ring targeting the ATP-binding pocket of a kinase) at C2, and then vary the C3 substituent to probe the "gatekeeper" region or solvent-exposed areas.[1][2]

Key Advantage: The C6-ethoxy group prevents the formation of "homocoupled" byproducts often seen in symmetrical dihalopyridines, ensuring high yields of the mono-coupled product.[1][2]

Part 2: Detailed Experimental Protocols

Protocol A: Regioselective C2-Suzuki Coupling

Objective: To synthesize 2-aryl-3-bromo-6-ethoxypyridine derivatives while leaving the C3-bromide intact.[1]

Materials:

-

2,3-Dibromo-6-ethoxypyridine (1.0 equiv)[1]

-

Arylboronic acid (1.1 equiv)[2]

-

Catalyst:

(Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) -

Base: Sodium Carbonate (

), 2.0 M aqueous solution.[1][2]

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk tube or microwave vial, combine the scaffold (1.0 eq), arylboronic acid (1.1 eq), and

(0.05 eq). -

Degassing: Cap the vessel and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add the Toluene/Ethanol mixture (0.1 M concentration relative to scaffold) and the aqueous

(2.5 eq) via syringe. -

Reaction:

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.[1][2] Dry the organic layer over

.[1][2] -

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradient).[1][2] The C2-coupled product usually elutes before the starting material.[1][2]

Validation Criteria:

-

NMR: Loss of the doublet at

~7.5 ppm (C2-H if it were present, but here we look for the shift of the remaining aromatic protons).[1][2] Crucially, verify the integration of the aryl signals vs. the pyridine protons. -

Regiochemistry Check: HMBC correlation between the new Aryl ring protons and the Pyridine C2 carbon (approx 150-160 ppm).

Protocol B: C3-Functionalization (Suzuki or Sonogashira)

Objective: To functionalize the sterically hindered C3-position of the C2-substituted intermediate.[1]

Materials:

-

C2-Aryl-3-bromo-6-ethoxypyridine (Product from Protocol A)[1]

-

Boronic Acid (Suzuki) or Terminal Alkyne (Sonogashira)[2]

-

Catalyst:

+ S-Phos (or X-Phos)[1] -

Base:

(Tribasic Potassium Phosphate).[1][2]

Step-by-Step Methodology (Suzuki Example):

-

Setup: Combine C2-substituted intermediate (1.0 eq), Boronic acid (1.5 eq),

(5 mol%), and S-Phos (10 mol%) in a vial. -

Base: Add solid

(3.0 eq).[1][2] -

Reaction: Add dry Dioxane. Heat to 100–110°C for 12–18 hours.[1][2]

-

Workup: Filter through a pad of Celite to remove palladium black.[1][2] Concentrate and purify via column chromatography.[1][2]

Part 3: Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Loss of Regioselectivity (Bis-coupling) | Reaction temperature too high or catalyst too active.[1][2] | Lower temp to 60°C. Switch from S-Phos/X-Phos to strictly |

| No Reaction at C2 | Catalyst poisoning or poor solubility.[1][2] | Ensure thorough degassing (O2 kills Pd(0)).[1][2] Switch solvent to DME/Water (dimethoxyethane) for better solubility.[1][2] |

| Stalled Reaction at C3 (Protocol B) | Steric hindrance or electronic deactivation by C6-OEt.[1][2] | Switch to |

| Debromination (Reduction) | Hydride source present (often from Ethanol).[1][2] | Remove Ethanol from solvent system.[1][2] Use Toluene/Water only with a phase transfer catalyst (TBAB).[1][2] |

Part 4: Safety & Handling

-

Hazards: 2,3-Dibromo-6-ethoxypyridine is an irritant (Skin/Eye/Respiratory).[1] It may cause sensitization upon prolonged contact.[1][2]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon). Light sensitive—store in amber vials.

-

Waste: All halogenated pyridine waste must be segregated from general organic waste.[1][2] Palladium-contaminated waste requires heavy metal disposal protocols.[1][2]

References

-

Regioselectivity in Suzuki Coupling of Dihalopyridines

-

Synthesis of 2,3-Disubstituted Pyridines

-

General Reactivity of Alkoxypyridines

-

Pharmaceutical Relevance (Kinase Inhibitors)

Sources

- 1. eMolecules 2,3-Dibromo-6-methoxypyridine | 909720-21-4 | MFCD21648443 | Fisher Scientific [fishersci.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,3-Dibromo-6-ethoxypyridine Cross-Couplings

Status: Active Ticket Type: Process Optimization / Yield Improvement Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

You are likely working with 2,3-dibromo-6-ethoxypyridine as a core scaffold for late-stage functionalization. This molecule presents a unique "push-pull" electronic environment: the pyridine nitrogen is electron-withdrawing (activating), while the 6-ethoxy group is electron-donating by resonance (deactivating).

The primary challenges with this scaffold are Regiocontrol (C2 vs. C3 selectivity), Catalyst Deactivation (Pd-N coordination), and Ether Stability (preventing de-ethoxylation). This guide synthesizes mechanistic insights with practical troubleshooting steps to maximize your yield.

Module 1: The Regioselectivity Paradox

The Mechanism

In 2,3-dibromopyridines, oxidative addition does not occur randomly.[1]

-

C2 Position (The "Alpha" Site): This position is adjacent to the pyridine nitrogen. The inductive electron-withdrawing effect ($ -I $) of the nitrogen atom makes the C2-Br bond significantly more electron-deficient and polar than the C3-Br bond. Consequently, Pd(0) inserts here first.

-

C3 Position (The "Beta" Site): This position is electronically similar to a standard aryl bromide but is slightly deactivated by the electron-rich 6-ethoxy group (via resonance).

The Rule of Thumb: Under standard Suzuki-Miyaura conditions, C2-coupling is the kinetic product.

Troubleshooting Q&A

Q: I am getting a mixture of mono-coupled (C2), mono-coupled (C3), and bis-coupled products. How do I isolate the C2-product? A: This is a stoichiometry and temperature issue.

-

Stoichiometry: Reduce your boronic acid equivalent to 0.95 - 1.0 eq . Do not use an excess.

-

Temperature: Lower the reaction temperature. If you are running at reflux (80-100°C), drop to 40-60°C. The activation energy for C2 insertion is lower than C3; lower heat favors the kinetic product (C2).

-

Ligand Choice: Use a ligand with a smaller cone angle (e.g.,

) rather than massive bulky ligands if you want to avoid "over-shooting" to the bis-product, although bulky ligands are often needed for conversion (see Module 2).

Q: I specifically need to couple at C3 first. Is this possible? A: Direct C3-selective coupling on this specific scaffold is extremely difficult because C2 is so much more activated.

-

Strategy: You must block C2 or use a "protecting group" strategy (e.g., using a 2-chloro-3-bromo analog, as C-Br reacts faster than C-Cl, allowing C3 coupling if C2 is Cl). If you are stuck with the 2,3-dibromo starting material, you will likely have to couple C2 first, or accept a low yield of C3 product isolated via chromatography.

Module 2: Catalyst Survival & Ligand Selection

The "Dead Catalyst" Phenomenon

Pyridines are notorious for poisoning Palladium catalysts.[2] The lone pair on the pyridine nitrogen can displace your phosphine ligands, forming a stable, inactive

Ligand Selection Matrix

| Ligand Class | Examples | Recommendation | Why? |